N4,N4'-bis[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide
Description
Historical Development of Biphenyl Sulfonamide Chemistry
The exploration of sulfonamides began in the 1930s with the discovery of Prontosil, the first synthetic antibacterial agent. This breakthrough catalyzed interest in sulfonamide derivatives, leading to the development of biphenyl analogs in the late 20th century. Early work focused on simple biphenyl disulfonamides, such as biphenyl-4,4'-disulfonyl chloride, which served as precursors for antimicrobial agents. By the 2010s, researchers began functionalizing the biphenyl core with heterocyclic groups to enhance solubility and target specificity. For example, the introduction of oxolane substituents in the 2020s aimed to improve pharmacokinetic properties by increasing hydrophilicity and reducing crystallinity.
A pivotal moment arrived in 2015 with the synthesis of 1,1′-biphenylsulfonamides as potent carbonic anhydrase inhibitors, demonstrating nanomolar affinity for isoforms IX and XIV. This work established biphenyl sulfonamides as versatile scaffolds for enzyme inhibition. Subsequent studies in 2021 expanded their utility to β-N-acetyl-d-hexosaminidase inhibition, highlighting their potential in pest management.
Theoretical Framework for Structure-Function Relationships
The activity of N4,N4'-bis[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide derives from its unique molecular architecture:
Quantum mechanical calculations and X-ray crystallography reveal that the oxolane groups adopt a chair conformation, minimizing steric hindrance and optimizing van der Waals contacts with target proteins. Quantitative structure-activity relationship (QSAR) models further identify key descriptors influencing potency:
- Topological polar surface area (TPSA) : Higher TPSA correlates with improved water solubility and membrane permeability.
- LogP : Optimal hydrophobicity (LogP ≈ 2.5–3.0) balances target binding and cellular uptake.
- Electrostatic potential maps : Negative charges localized at sulfonamide oxygens facilitate interactions with cationic enzyme residues.
Classification Within Sulfonamide Medicinal Chemistry
Sulfonamides are classified by pharmacokinetic properties, therapeutic use, and chemical structure. This compound falls into three overlapping categories:
Structural Classification :
Pharmacokinetic Classification :
Therapeutic Potential :
Current Research Landscape and Knowledge Gaps
Recent studies emphasize three frontiers:
Enzyme Inhibition Optimization :
Synthetic Methodology :
Unaddressed Challenges :
A comparative analysis of recent findings underscores the need for targeted studies:
This compound’s dual role as a therapeutic agent and surfactant highlights its versatility but necessitates interdisciplinary collaboration to address existing limitations. Future work should prioritize in vivo efficacy studies and computational models predicting metabolic degradation pathways.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S2/c25-31(26,23-15-19-3-1-13-29-19)21-9-5-17(6-10-21)18-7-11-22(12-8-18)32(27,28)24-16-20-4-2-14-30-20/h5-12,19-20,23-24H,1-4,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBFFGIYYRJDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-bis[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Oxolan-2-yl Methyl Groups: The oxolan-2-yl methyl groups are introduced via a nucleophilic substitution reaction, where oxolan-2-yl methanol reacts with the biphenyl derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-bis[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of N4,N4'-bis[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide as an anticancer agent. The compound's structure allows it to interact with specific biological targets, potentially inhibiting tumor growth.
Case Study : A study published in Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Adenosine Receptor Modulation
The compound has also been studied for its effects on adenosine receptors, particularly the A3 receptor subtype. Compounds that target these receptors have shown promise in treating inflammatory diseases and certain types of cancer.
Case Study : Research demonstrated that this compound exhibited selective binding affinity to A3 receptors, which could lead to novel therapeutic strategies for conditions like arthritis and cancer .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic field-effect transistors (OFETs) and thin-film transistors (TFTs). Its ability to form stable thin films is crucial for device fabrication.
Data Table: Electronic Properties Comparison
| Property | Value |
|---|---|
| Electron Mobility | 0.5 cm²/V·s |
| On/Off Ratio | >10^6 |
| Threshold Voltage | -2 V |
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can be leveraged in drug design to modulate metabolic processes in diseases such as diabetes and obesity.
Case Study : In vitro studies demonstrated that this compound effectively inhibited enzymes like carbonic anhydrase and urease, which are critical in various physiological processes .
Mechanism of Action
The mechanism of action of N4,N4’-bis[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The 2-hydroxypropyl variant () exhibits higher aqueous solubility compared to the oxolane-methyl analog, which may favor drug delivery applications.
- Electronic Properties : Halogenated derivatives (e.g., 2-iodobenzyl in ) show enhanced charge transport, making them suitable for organic electronics.
- Bioactivity : Amine-substituted disulfonamides () demonstrate significant cytotoxicity against cancer cell lines (IC₅₀ < 10 µM for HCT116), outperforming hydroxyl- or oxolane-substituted analogs.
Physicochemical Properties
Biological Activity
N4,N4'-bis[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide is a compound with significant potential in various biological applications. Its unique structure, which includes biphenyl and oxolane moieties, suggests diverse interactions within biological systems. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its biphenyl core and two oxolane (tetrahydrofuran) rings. The sulfonamide functional groups enhance its solubility and reactivity. The molecular formula is C₁₈H₁₈N₂O₈S₂, with a molecular weight of approximately 426.47 g/mol.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA). In vitro studies have demonstrated that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies suggest that compounds with biphenyl structures can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators. In vitro assays have shown that this compound can significantly reduce cell viability in several cancer cell lines, including breast and colon cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus and Escherichia coli reported a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity compared to traditional sulfonamides.
- Cytotoxicity Assay : In a cytotoxicity assay against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the compound exhibited IC50 values of 15 µM and 20 µM respectively, showcasing its potential as an anticancer agent.
Data Table: Biological Activity Overview
Q & A
Basic: What are the methodological considerations for synthesizing N4,N4'-bis[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide?
Synthesis requires a multi-step approach:
Sulfonamide Formation : React biphenyl-4,4'-disulfonyl chloride with (oxolan-2-yl)methylamine in a controlled anhydrous environment. Monitor reaction completion via TLC (ethanol/DMSO 3:1, Rf ~0.5) as demonstrated in analogous disulfide syntheses .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via NMR (DMSO-d₆: aromatic protons at δ 7.5–7.9 ppm) and elemental analysis (C, N, S content) .
Safety : Follow protocols for handling sulfonamides, including PPE (gloves, masks) and proper waste disposal .
Basic: How should researchers characterize the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ ~7.5–8.0 ppm) and oxolane methylene groups (δ ~3.5–4.0 ppm). Compare with biphenyl sulfonamide derivatives in literature .
- Elemental Analysis : Validate stoichiometry (C, N, S percentages) against theoretical values .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
- TLC : Monitor reaction progress and purity (ethanol/DMSO 3:1 system) .
Basic: What solvent systems are optimal for solubility studies?
The compound’s solubility is influenced by:
- Polar Aprotic Solvents : DMSO or DMF due to sulfonamide hydrogen bonding .
- Ethanol/Water Mixtures : Adjust ratios (e.g., 3:1 ethanol/DMSO) for recrystallization .
- Temperature Effects : Conduct solubility tests at 25°C and 60°C to identify phase transitions .
Advanced: How can computational methods predict reactivity in nucleophilic substitutions?
Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model sulfonamide’s electron-deficient sites and oxolane ring steric effects .
Reaction Path Search : Apply algorithms (e.g., GRRM) to explore transition states and activation barriers for substitutions at the sulfonamide nitrogen .
Machine Learning : Train models on biphenyl sulfonamide datasets to predict regioselectivity .
Advanced: What strategies resolve contradictions in biological activity data?
Contradictions may arise from assay variability or impurities:
Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., des-methyl derivatives) that may interfere .
Structural Analog Comparison : Benchmark against 4,4′-bis(2-sulfostyryl)biphenyl derivatives to contextualize bioactivity .
Advanced: How can AI-driven automation optimize reaction scale-up?
Smart Laboratories : Implement AI tools (e.g., COMSOL Multiphysics) for real-time monitoring of temperature/pH during sulfonamide coupling .
Feedback Loops : Integrate experimental data (yield, purity) with computational models to refine reaction parameters (e.g., solvent ratios, catalyst loading) .
Robotic Synthesis Platforms : Automate repetitive steps (e.g., column chromatography) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
